molecular formula C8H8INO2 B14849542 3-Hydroxy-4-iodo-N-methylbenzamide

3-Hydroxy-4-iodo-N-methylbenzamide

Cat. No.: B14849542
M. Wt: 277.06 g/mol
InChI Key: SLBCODGUEUEQJY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the 3-position, an iodine atom at the 4-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of 3-hydroxy-N-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

  • Dissolve 3-hydroxy-N-methylbenzamide in a suitable solvent such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Hydroxy-4-oxo-N-methylbenzamide.

    Reduction: 3-Hydroxy-N-methylbenzamide.

    Substitution: 3-Hydroxy-4-azido-N-methylbenzamide.

Scientific Research Applications

3-Hydroxy-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-chloro-N-methylbenzamide
  • 3-Hydroxy-4-bromo-N-methylbenzamide
  • 3-Hydroxy-4-fluoro-N-methylbenzamide

Uniqueness

3-Hydroxy-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its chloro, bromo, and fluoro counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

3-hydroxy-4-iodo-N-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

SLBCODGUEUEQJY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)I)O

Origin of Product

United States

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